molecular formula C18H28N2O4S B7710083 1-(4-ethoxy-3-methylphenyl)sulfonyl-N-propylpiperidine-4-carboxamide

1-(4-ethoxy-3-methylphenyl)sulfonyl-N-propylpiperidine-4-carboxamide

Cat. No.: B7710083
M. Wt: 368.5 g/mol
InChI Key: IMNYCBHRMWRQFC-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-3-methylphenyl)sulfonyl-N-propylpiperidine-4-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. It belongs to the class of sulfonylureas and has been studied for its biochemical and physiological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxy-3-methylphenyl)sulfonyl-N-propylpiperidine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxy-3-methylbenzenesulfonyl chloride and N-propylpiperidine-4-carboxamide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-ethoxy-3-methylbenzenesulfonyl chloride is added dropwise to a solution of N-propylpiperidine-4-carboxamide in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxy-3-methylphenyl)sulfonyl-N-propylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

1-(4-Ethoxy-3-methylphenyl)sulfonyl-N-propylpiperidine-4-carboxamide has been used in various scientific research studies due to its potential as a tool for investigating the mechanisms of action of certain enzymes and receptors. It has been found to be particularly useful in the study of potassium channels, which are involved in the regulation of various physiological processes.

Applications in Different Fields:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its effects on cellular ion channels and its potential role in modulating cellular activities.

    Medicine: Explored for its potential therapeutic applications in neurological disorders such as epilepsy.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

1-(4-Ethoxy-3-methylphenyl)sulfonyl-N-propylpiperidine-4-carboxamide acts as a blocker of potassium channels, which are responsible for regulating the flow of ions across cell membranes. By blocking these channels, this compound can alter the electrical activity of cells and tissues, leading to a range of physiological effects. The molecular targets include specific potassium channel subtypes, and the pathways involved may include modulation of ion transport and cellular excitability.

Comparison with Similar Compounds

  • 1-(4-Ethoxy-3-methylphenyl)sulfonyl-3-piperidinecarboxamide
  • 1-(4-Ethoxy-3-methylphenyl)sulfonyl-N-(3-pyridinylmethyl)-4-piperidinecarboxamide

Comparison: 1-(4-Ethoxy-3-methylphenyl)sulfonyl-N-propylpiperidine-4-carboxamide is unique due to its specific substitution pattern on the piperidine ring and the presence of the propyl group. This structural uniqueness contributes to its specific binding affinity and selectivity for certain potassium channels, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(4-ethoxy-3-methylphenyl)sulfonyl-N-propylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4S/c1-4-10-19-18(21)15-8-11-20(12-9-15)25(22,23)16-6-7-17(24-5-2)14(3)13-16/h6-7,13,15H,4-5,8-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNYCBHRMWRQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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